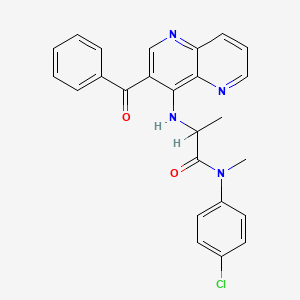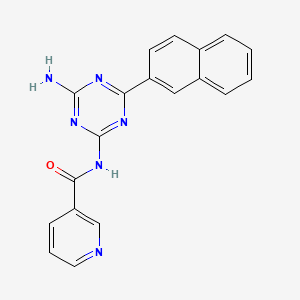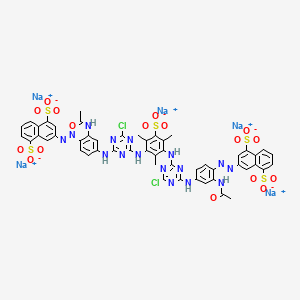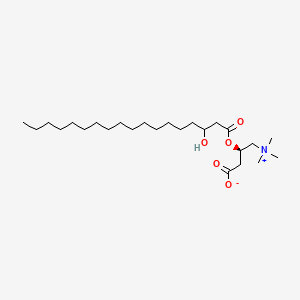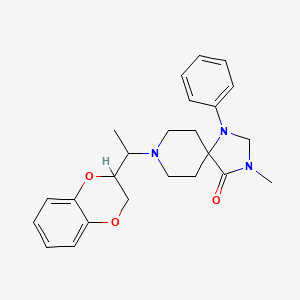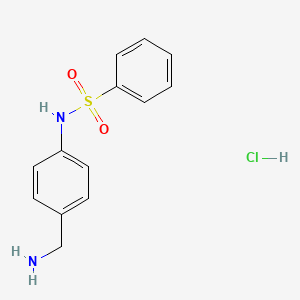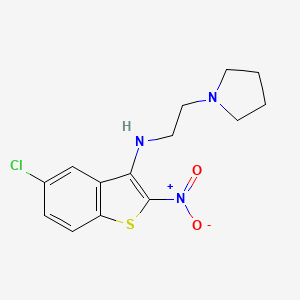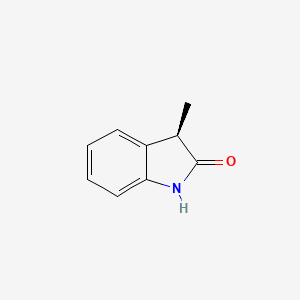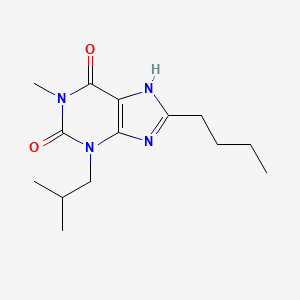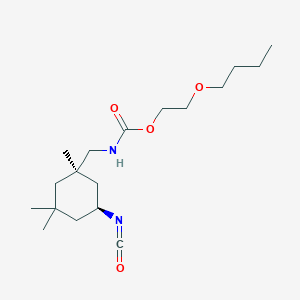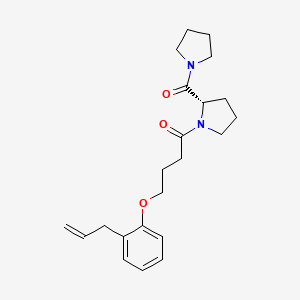
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes various functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Addition of the Propenyl Group: This can be done through alkylation reactions using propenyl halides.
Final Coupling and Purification: The final steps involve coupling the intermediate products and purifying the compound through techniques such as chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be used as a ligand in binding studies or as a probe to investigate enzyme activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine, 1-(1-oxo-4-(2-phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, ®-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
Uniqueness
The uniqueness of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- lies in its specific functional groups and stereochemistry. The presence of the propenyl group and the (S)-configuration contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112603-90-4 |
|---|---|
Molekularformel |
C22H30N2O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
4-(2-prop-2-enylphenoxy)-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H30N2O3/c1-2-9-18-10-3-4-12-20(18)27-17-8-13-21(25)24-16-7-11-19(24)22(26)23-14-5-6-15-23/h2-4,10,12,19H,1,5-9,11,13-17H2/t19-/m0/s1 |
InChI-Schlüssel |
HRGBAUYWLKSHHG-IBGZPJMESA-N |
Isomerische SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCC[C@H]2C(=O)N3CCCC3 |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCCC2C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



